molecular formula C11H16O3 B2621460 Ethyl 7-oxospiro[2.5]octane-4-carboxylate CAS No. 1312536-66-5

Ethyl 7-oxospiro[2.5]octane-4-carboxylate

Cat. No.: B2621460
CAS No.: 1312536-66-5
M. Wt: 196.246
InChI Key: NWXYPZKLXMQQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-oxospiro[2.5]octane-4-carboxylate: is an organic compound with the molecular formula C11H16O3 . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in various chemical research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxospiro[2.5]octane-4-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. The final product is typically subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxospiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 7-oxospiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-oxospiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-oxospiro[2.5]octane-4-carboxylate can be compared with other spirocyclic compounds, such as:

  • Ethyl 5-oxospiro[2.5]octane-8-carboxylate
  • 7-oxo-Spiro[2.5]octane-4-carboxylic acid ethyl ester

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications The unique arrangement of the spirocyclic structure in ethyl 7-oxospiro[2

Properties

IUPAC Name

ethyl 5-oxospiro[2.5]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)9-4-3-8(12)7-11(9)5-6-11/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXYPZKLXMQQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of Step 1 (1.698 g, 6.33 mmol) was dissolved in methanol (6 ml). Potassium fluoride (0.404 g, 6.96 mmol) was added, and the solution was maintained at room temperature for 1 hour. The solution was concentrated in vacuo. Purification via silica gel column chromatography (0-25% EtOAc:Hexanes) afforded ethyl 7-oxospiro[2.5]octane-4-carboxylate (251 mg, 20%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 4.27-4.14 (m, 2H), 2.90 (d, J=14.9, 1H), 2.66 (ddd, J=5.6, 11.4, 16.8, 1H), 2.42-2.25 (m, 2H), 2.15-2.04 (m, 2H), 1.68 (d, J=14.9, 1H), 1.34-1.26 (m, 3H), 0.76-0.67 (m, 1H), 0.50-0.40 (m, 2H), 0.40-0.31 (m, 1H).
Name
product
Quantity
1.698 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.404 g
Type
reactant
Reaction Step Two

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